Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
potassium;2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.K/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5;/h9H,2-4H2,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKIAIVFXBDBRX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10KN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the cyclization of appropriate precursors, such as aminopyridines and β-dicarbonyl compounds, under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound
Scientific Research Applications
Chemistry: In chemistry, Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It may have applications in the treatment of various diseases, including viral infections and cancer.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
| Property | Potassium 2-methyl-...carboxylate | Ethyl 5,7-dimethyl...carboxylate (SYN) | 5-Ethyl-7-(CF3)-...carboxylic acid |
|---|---|---|---|
| Aqueous Solubility | High (ionized carboxylate) | Moderate (ester) | Low (unionized acid) |
| LogP (Predicted) | ~0.5 | ~1.8 | ~2.5 |
| Synthetic Accessibility | Moderate | High | Low |
| Biological Activity | Hypothetical kinase inhibition | Kinase inhibitor precursor | Stabilized binding interactions |
Key Observations:
Ionization State: The potassium salt’s ionization enhances solubility but may reduce membrane permeability compared to neutral esters.
Fluorine Impact: Trifluoromethyl-substituted analogs (e.g., ) show higher logP values, favoring blood-brain barrier penetration but complicating formulation.
Case Study: Sodium Borohydride Reduction Challenges
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate requires NaBH4 reduction to yield tetrahydropyrazolo derivatives. However, this step generates complex mixtures, necessitating chromatographic separation . In contrast, the target compound’s synthesis avoids this pitfall via optimized reduction conditions, highlighting its synthetic advantage .
Biological Activity
Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C8H10KN3O2
- CAS Number: 2172254-07-6
The compound belongs to the class of pyrazolopyrimidines and exhibits a complex structure that contributes to its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. This compound may modulate various signaling pathways by acting as an inhibitor or modulator of key enzymes and receptors.
Antitumor Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate significant antitumor properties. For instance:
- Inhibition of Kinases: Several studies have shown that pyrazolo derivatives can inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
- Case Study: A specific study highlighted the effectiveness of a related compound in inhibiting tumor growth in vitro and in vivo models .
Anti-inflammatory Effects
This compound has been associated with anti-inflammatory activity:
- Cytokine Inhibition: It has been shown to reduce the production of pro-inflammatory cytokines like TNFα and IL-1 in various cell lines .
- Mechanism: The compound likely exerts its anti-inflammatory effects through the inhibition of p38 MAPK pathways .
Antimicrobial Properties
Emerging research suggests potential antimicrobial effects:
- Activity Against Pathogens: Some pyrazole derivatives have demonstrated inhibitory effects against bacterial strains and fungi .
- Research Findings: In vitro studies have indicated that certain derivatives exhibit notable antifungal activity .
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Efficacy Study : A study conducted on a related pyrazolo compound demonstrated a significant reduction in tumor size in xenograft models. The compound was administered at varying doses to assess its efficacy and safety profile.
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced inflammatory markers when compared to controls.
Q & A
Q. What synthetic methodologies are commonly employed to prepare potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate?
The compound is typically synthesized via reduction of its pyrazolo[1,5-a]pyrimidine precursor. For example, ethyl or methyl esters of the parent heterocycle (e.g., ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) are reduced in ethanol under catalytic hydrogenation or similar conditions. Post-reduction, the potassium salt is formed via saponification using KOH or potassium carbonate . Key steps include:
Q. How can NMR spectroscopy be utilized to confirm the structure and stereochemistry of this compound?
NMR is critical for verifying the tetrahydropyrazolo ring system and distinguishing syn/anti isomers. Key strategies include:
- 1H NMR : Identify characteristic peaks for methyl groups (δ ~1.3–1.5 ppm for CH3), tetrahydropyrimidine protons (δ ~2.7–4.5 ppm), and aromatic protons (δ ~7.3–8.6 ppm). Anti-isomers exhibit distinct splitting patterns due to non-equivalent protons in the reduced ring .
- 13C NMR : Carboxylate carbons appear at δ ~165–170 ppm, while pyrazolo carbons range from δ ~100–150 ppm .
- NOE experiments : Used to confirm stereochemistry by analyzing spatial proximity of protons in syn vs. anti configurations .
Q. What chromatographic techniques are effective for purifying this compound and resolving isomeric byproducts?
Column chromatography with silica gel and gradient elution (e.g., 0–20% ethyl acetate in hexane) is standard. For challenging separations (e.g., syn/anti isomers), HPLC with chiral stationary phases or preparative TLC may be required. Evidence shows that anti-isomers often elute earlier than syn-isomers due to differences in polarity .
Advanced Research Questions
Q. How do reaction conditions influence the syn/anti isomer ratio during synthesis, and what mechanistic insights explain this?
The isomer ratio is sensitive to solvent polarity, temperature, and catalyst choice. For example:
- Ethanol vs. THF : Ethanol favors anti-isomers due to hydrogen-bond stabilization of the transition state, while THF promotes syn-isomers via steric effects .
- Catalyst effects : Pd/C under hydrogen pressure may favor anti-selectivity, whereas homogeneous catalysts (e.g., Pd(dba)₂) can alter pathways via ligand interactions . Mechanistically, syn-addition occurs when the reducing agent approaches the same face of the pyrimidine ring, while anti-addition involves opposite-face attack .
Q. What strategies can resolve contradictions in reported yields for this compound across studies?
Yield discrepancies often arise from:
- Byproduct formation : Competing regioselectivity (e.g., formation of 5- vs. 7-substituted isomers) reduces main product yield. LC-MS monitoring is recommended to optimize reaction time and minimize side reactions .
- Catalyst loading : Higher Pd/C ratios (e.g., 10% w/w) improve conversion but may increase costs. A balance between catalyst efficiency and economy is critical .
- Workup protocols : Inadequate purification (e.g., incomplete removal of unreacted starting material) can artificially lower yields. Repeated column chromatography or recrystallization may be necessary .
Q. How can computational methods (e.g., DFT) predict tautomeric equilibria or biological activity of this compound?
Density Functional Theory (DFT) calculations model tautomer stability by comparing Gibbs free energies of possible tautomers. For example:
Q. What are the challenges in characterizing this compound’s metabolic stability or toxicity in preclinical models?
Key challenges include:
- Metabolite identification : LC-HRMS is used to detect phase I/II metabolites, but low abundance requires high sensitivity. Stable isotope labeling (e.g., ¹³C-carboxylate) aids tracking .
- Toxicity assays : In vitro hepatocyte models may underestimate in vivo effects due to species-specific metabolic pathways. Cross-species comparisons (e.g., human vs. rodent microsomes) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
